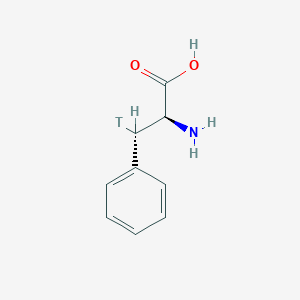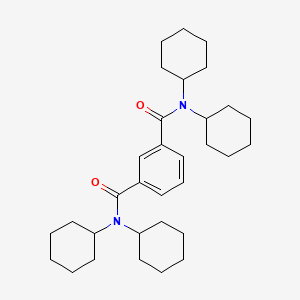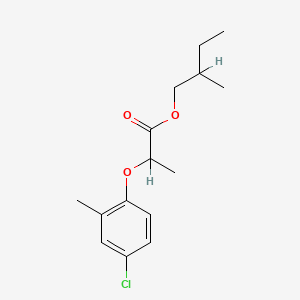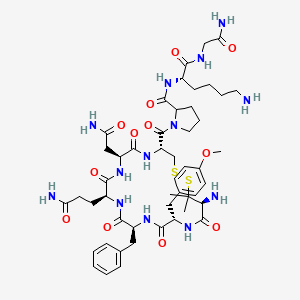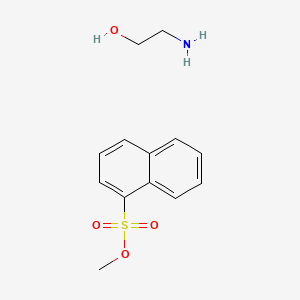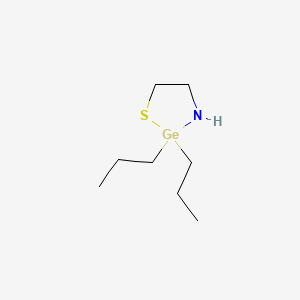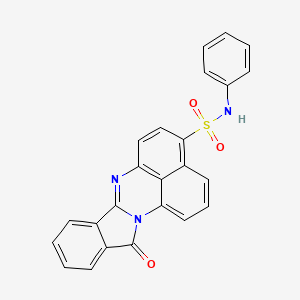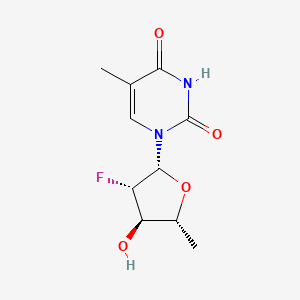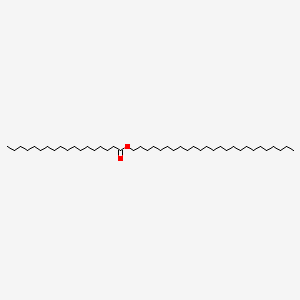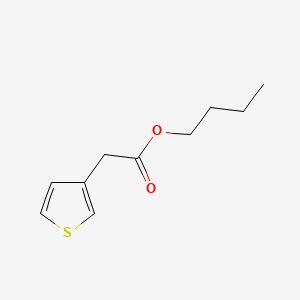
Butyl 3-thienylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-thienylacetate is an organic compound with the molecular formula C10H14O2S It is a thienyl derivative of butyl acetate, characterized by the presence of a thiophene ring attached to the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-thienylacetate typically involves the esterification of 3-thienylacetic acid with butanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-thienylacetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogens, nitric acid, and alkyl halides, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl 3-thienylmethanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Butyl 3-thienylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 3-thienylacetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with cellular targets. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
3-Thienylacetic acid: Contains the thiophene ring but lacks the ester group, limiting its applications in esterification reactions.
Thiophene: A simpler structure without the ester group, used primarily in polymer chemistry.
Uniqueness
Butyl 3-thienylacetate is unique due to the presence of both the thiophene ring and the ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
CAS No. |
94023-52-6 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
butyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H14O2S/c1-2-3-5-12-10(11)7-9-4-6-13-8-9/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
NMZFYSUKQWEIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



